

# Elimusertib Hydrochloride: A Selective ATR Inhibitor for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                           |           |
|----------------------|---------------------------|-----------|
| Compound Name:       | Elimusertib hydrochloride |           |
| Cat. No.:            | B8067878                  | Get Quote |

# An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Elimusertib hydrochloride (BAY 1895344) is a potent and highly selective, orally bioavailable small molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a critical regulator of the DNA Damage Response (DDR), a network of pathways essential for maintaining genomic integrity.[3] In cancer cells, which often exhibit increased replication stress and defects in other DDR pathways, there is a heightened reliance on ATR for survival. This dependency makes ATR a compelling therapeutic target. Elimusertib's selective inhibition of ATR disrupts critical cell cycle checkpoints and DNA repair mechanisms, leading to synthetic lethality in tumor cells with specific genetic backgrounds or sensitizing them to other cancer therapies.[4] This technical guide provides a comprehensive overview of elimusertib hydrochloride, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

## **Mechanism of Action**

Elimusertib selectively binds to and inhibits the kinase activity of ATR, preventing ATR-mediated signaling.[5] This inhibition disrupts the activation of downstream substrates, most notably Checkpoint Kinase 1 (Chk1), which is a key effector in the ATR signaling pathway.[6] The inhibition of the ATR-Chk1 pathway leads to the abrogation of cell cycle arrest,



uncontrolled replication origin firing, and the collapse of stalled replication forks, ultimately resulting in catastrophic DNA damage and apoptotic cell death in cancer cells.[7]

### **Preclinical Data**

Elimusertib has demonstrated significant anti-tumor activity in a wide range of preclinical models, both as a monotherapy and in combination with other agents.

## **In Vitro Activity**

Elimusertib exhibits potent antiproliferative activity against a broad spectrum of human tumor cell lines.[1]

| Parameter                    | Value  | Cell<br>Lines/Conditions        | Reference |
|------------------------------|--------|---------------------------------|-----------|
| ATR IC50                     | 7 nM   | Cell-free assay                 | [1]       |
| Median Proliferation         | 78 nM  | Panel of human tumor cell lines | [1]       |
| H2AX<br>Phosphorylation IC50 | 36 nM  | Hydroxyurea-induced             | [1]       |
| SU-DHL-8 IC50                | 9 nM   | B-cell lymphoma                 | [1][2]    |
| LoVo IC50                    | 71 nM  | Colorectal cancer               | [1][2]    |
| HT-29 IC50                   | 160 nM | Colorectal cancer               | [1][2]    |
| MDA-MB-231 IC50              | 100 nM | Triple-negative breast cancer   | [7]       |
| MDA-MB-453 IC50              | 46 nM  | HER2-amplified breast cancer    | [7]       |

Table 1: In Vitro Inhibitory Activity of Elimusertib. This table summarizes the half-maximal inhibitory concentrations (IC50) of elimusertib against ATR kinase and various cancer cell lines.

## **In Vivo Efficacy**



Elimusertib has demonstrated robust anti-tumor efficacy in various xenograft and patient-derived xenograft (PDX) models.

| Model Type | Cancer Type                            | Dosing<br>Regimen                                                 | Outcome                                                           | Reference |
|------------|----------------------------------------|-------------------------------------------------------------------|-------------------------------------------------------------------|-----------|
| Xenograft  | Ovarian and<br>Colorectal<br>Cancer    | 50 mg/kg, p.o.,<br>b.i.d., 3 days<br>on/4 days off                | Strong anti-tumor efficacy                                        | [1]       |
| Xenograft  | Mantle Cell<br>Lymphoma                | 50 mg/kg, p.o.,<br>b.i.d., 3 days<br>on/4 days off                | Complete tumor remission                                          | [1][2]    |
| PDX        | Pediatric Solid<br>Tumors              | 40 mg/kg, p.o.,<br>twice daily, 3<br>days on/4 days<br>off        | Pronounced<br>objective<br>response rates                         | [8][9]    |
| PDX        | Pediatric Solid<br>Tumors              | 40 mg/kg, p.o.,<br>twice daily, 3<br>days on/4 days<br>off        | Extended median Progression-Free Survival (PFS) from 7 to 20 days | [9][10]   |
| Xenograft  | ATM-mutated<br>GCB-DLBCL<br>(SU-DHL-8) | 50 mg/kg, p.o.,<br>b.i.d., 3 days<br>on/4 days off for<br>11 days | Strong anti-tumor efficacy                                        | [1]       |
| Xenograft  | MDA-MB-231<br>(Breast Cancer)          | 30 mg/kg, twice-<br>daily, 3 days on/4<br>days off for 4<br>weeks | Slowed tumor<br>growth                                            | [7]       |
| Xenograft  | MDA-MB-231<br>(Breast Cancer)          | 50 mg/kg, twice-<br>daily, 3 days on/4<br>days off for 4<br>weeks | Decrease in tumor size                                            | [7]       |



Table 2: In Vivo Anti-Tumor Efficacy of Elimusertib. This table summarizes the dosing regimens and outcomes of elimusertib treatment in various preclinical cancer models.

## **Clinical Development**

Elimusertib is currently being evaluated in multiple clinical trials across a range of solid tumors and lymphomas, both as a monotherapy and in combination with other anticancer agents.



| Trial<br>Identifier           | Phase                     | Status                    | Intervention<br>s                 | Condition                                                         | Reference |
|-------------------------------|---------------------------|---------------------------|-----------------------------------|-------------------------------------------------------------------|-----------|
| NCT0318896<br>5               | Phase 1b                  | Recruiting                | Elimusertib                       | Advanced Solid Tumors with DDR Defects                            | [11][12]  |
| PEPN2112<br>(NCT050712<br>09) | Phase 1/2                 | Ongoing                   | Elimusertib                       | Relapsed or<br>Refractory<br>Pediatric<br>Solid Tumors            | [5][13]   |
| NCT0426793<br>9               | Phase 1b                  | Terminated                | Elimusertib,<br>Niraparib         | Advanced<br>Solid Tumors,<br>Ovarian<br>Cancer                    | [14]      |
| NCT0453540<br>1               | Phase 1                   | Terminated                | Elimusertib,<br>FOLFIRI           | Advanced or<br>Metastatic<br>Gastrointestin<br>al<br>Malignancies | [15]      |
| NCT0409527                    | Not specified in snippets | Not specified in snippets | Elimusertib                       | Not specified in snippets                                         | [16]      |
| Study 19741                   | Not specified in snippets | April 2023<br>(end date)  | Elimusertib,<br>Pembrolizum<br>ab | Advanced<br>Solid Tumors                                          | [17]      |
| NCI 10404                     | Phase 1                   | Completed                 | Elimusertib,<br>Cisplatin         | Advanced<br>Solid Tumors                                          | [18]      |

Table 3: Selected Clinical Trials Involving Elimusertib. This table provides an overview of key clinical trials evaluating the safety and efficacy of elimusertib.

In a Phase 1b expansion trial (NCT03188965), elimusertib demonstrated promising anti-tumor activity in patients with advanced solid tumors carrying DNA damage response (DDR) defects. [11][17] Clinical benefit, with disease control for at least 16 weeks, was observed in



approximately 35% of patients.[17] Notably, durable clinical benefit lasting over 6 months was seen in 27.8% of patients with advanced ovarian cancer and 26.5% of patients with ATM loss. [17] The pediatric phase 1/2 trial PEPN2112 (NCT05071209) has established a recommended phase 2 dose (RP2D) for elimusertib monotherapy in pediatric patients at 24 mg/m²/dose (max 40 mg) orally BID for 3 days a week.[13] The primary toxicities observed were hematologic.[13]

# Signaling Pathways and Experimental Workflows ATR Signaling Pathway

The ATR signaling pathway is a cornerstone of the DNA damage response. The following diagram illustrates the key components and the point of inhibition by elimusertib.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. benchchem.com [benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 4. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Cell Cycle Analysis by DNA Content Protocols Flow Cytometry UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
- 11. m.youtube.com [m.youtube.com]
- 12. targetedonc.com [targetedonc.com]
- 13. ascopubs.org [ascopubs.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. biorxiv.org [biorxiv.org]
- 17. Advanced solid tumors | Study 19741 | Bayer Clinical Trials Explorer [clinicaltrials.bayer.com]
- 18. The ATR Inhibitor Elimusertib in Combination with Cisplatin in Patients with Advanced Solid Tumors: A California Cancer Consortium Phase I Trial (NCI 10404) - PMC







[pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Elimusertib Hydrochloride: A Selective ATR Inhibitor for Targeted Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8067878#elimusertib-hydrochloride-as-a-selective-atr-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com